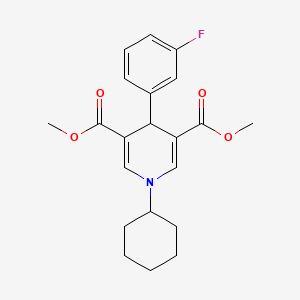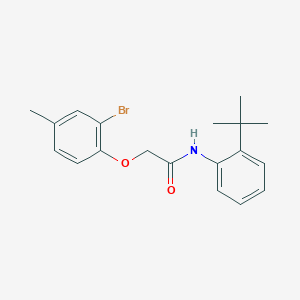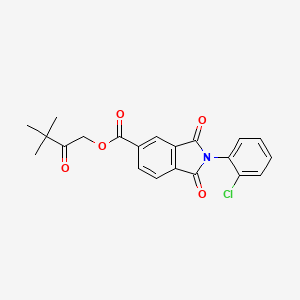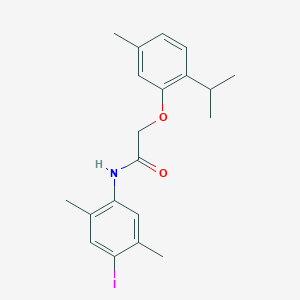![molecular formula C18H10ClFN2O5 B3624631 [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B3624631.png)
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate
Übersicht
Beschreibung
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trioxo-diazinane moiety, and a fluorobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the core diazinane structure. One common method involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions . The reaction is usually carried out in solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures ranging from 150°C to 190°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a coupling reagent in peptide synthesis.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used in phosphitylation reactions.
Uniqueness
What sets [2-Chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .
Eigenschaften
IUPAC Name |
[2-chloro-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O5/c19-12-8-9(7-11-15(23)21-18(26)22-16(11)24)5-6-14(12)27-17(25)10-3-1-2-4-13(10)20/h1-8H,(H2,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFVZUXWKYOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3624558.png)



![[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-6-methoxyphenyl] 2-fluorobenzoate](/img/structure/B3624580.png)
![[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B3624585.png)


![ethyl 4-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B3624609.png)
![N-[3-CHLORO-4-(4-MORPHOLINYL)PHENYL]-2-[(1-METHYL-1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3624638.png)
![4-({2-ethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetyl)morpholine](/img/structure/B3624645.png)

![2-(3,4-Dimethoxyphenyl)-1-(5-{[(4-fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)ethan-1-one](/img/structure/B3624651.png)
